molecular formula C5H6N4O2 B2927375 (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate CAS No. 1338497-38-3

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate

Cat. No.: B2927375
CAS No.: 1338497-38-3
M. Wt: 154.129
InChI Key: HVRJDTMDBMALKV-UPHRSURJSA-N
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Description

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Scientific Research Applications

Thermal Behavior and Complex Formation

Research has explored the thermal behavior of new complexes with mixed ligands, including those involving 3-amino-1,2,4-triazole and acrylate anion. These complexes, including various metal ions like Mn, Co(II), Ni(II), Cu(II), and Zn(II), were characterized and their thermal behavior in nitrogen flow was investigated, revealing complex decomposition processes (Badea, Olar, Marinescu, & Vasile, 2008).

Porous Coordination Polymers

3-Amino-1,2,4-triazole (AmTAZ) ligand has shown promise in forming robust porous coordination polymers. Studies have crystallized unusual cubic cage structures with nitrate anions occupying the pores, anticipating the formation of materials with open pores by incorporating charge-compensating anions into the framework structure (Schlueter, Funk, & Geiser, 2006).

Crystal Structure Analysis

In crystallography, compounds containing 5-amino-1H-1,2,4-triazol-3-carboxylic acid moieties have been studied. These include independent moieties in cationic and zwitterionic forms, contributing to an understanding of molecular interactions and hydrogen bonding in crystal structures (Berrah, Bouchene, Bouacida, & Daran, 2012).

Polymer Modification

Studies have modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to triazole derivatives. These modifications enhance the thermal stability and biological activity of polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).

Green Synthetic Approaches

Research has focused on green synthetic methods, particularly for high-performance energetic nitramino azoles. These methods utilize potassium nitrate and concentrated sulfuric acid for nitration, leading to the formation of energetic salts with potential as high-performance explosives (Tang, Liu, Imler, Parrish, & Shreeve, 2019).

Metal-Organic Frameworks

The development of metal-organic frameworks using 3-amino-1,2,4-triazole has been explored, leading to structures with open-ended, hollow nanotubular channels. These frameworks demonstrate stability up to 350 degrees C and potential applications in preparing one-dimensional crystalline nanomaterials (Su, Goforth, Smith, Pellechia, & zur Loye, 2004).

Polymer Research

Polymeric herbicides synthesized by reacting poly(acrylic acid)s with triazole derivatives have been investigated. These copolymers demonstrate potential as herbicides, with the ability to release active moieties in a controlled manner (Hartmann, Bauer, & Wermann, 1985).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can be achieved through multiple pathways. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with acrylic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be

Properties

IUPAC Name

(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H3,6,7,8,9)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRJDTMDBMALKV-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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